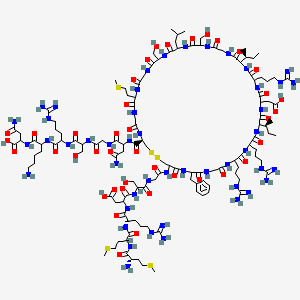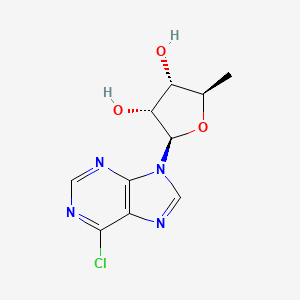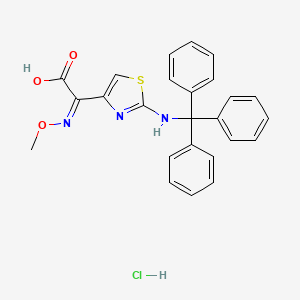
Poly(diphenylbenzidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(diphenylbenzidine) is a polymeric compound known for its unique electronic properties. It is derived from diphenylbenzidine, a molecule that consists of two benzene rings connected by a nitrogen bridge. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) is typically synthesized through oxidative polymerization of diphenylbenzidine. The process involves the use of oxidizing agents such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer is precipitated out of the solution .
Industrial Production Methods: In an industrial setting, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through processes such as filtration, washing, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinonoid structures, which significantly alter its electronic properties.
Reduction: Reduction reactions can revert the oxidized polymer back to its original state.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives of poly(diphenylbenzidine).
Reduction: The original poly(diphenylbenzidine) polymer.
Substitution: Functionalized poly(diphenylbenzidine) with various substituents on the aromatic rings.
科学的研究の応用
Poly(diphenylbenzidine) has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transporting material in organic electronics, particularly in OLEDs and organic photovoltaic cells.
Biology: The polymer’s electronic properties make it useful in biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical diagnostics.
作用機序
The mechanism by which poly(diphenylbenzidine) exerts its effects is primarily through its ability to transport holes (positive charge carriers) in electronic devices. The polymer’s structure allows for efficient charge transport, making it an ideal material for use in optoelectronic applications. The molecular targets include the active layers of OLEDs and other electronic devices, where it facilitates the movement of charge carriers .
類似化合物との比較
Poly(diphenylamine): Similar in structure but with different electronic properties.
Poly(aniline): Another conductive polymer with distinct redox behavior.
Poly(benzidine): Shares structural similarities but differs in its electronic applications.
Uniqueness: Poly(diphenylbenzidine) is unique due to its specific electronic properties, which make it highly suitable for use in OLEDs and other optoelectronic devices. Its ability to undergo various chemical reactions also allows for the customization of its properties for specific applications .
特性
CAS番号 |
117051-73-7 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.429 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)


